molecular formula C18H23FN6O B4459113 4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide

4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B4459113
M. Wt: 358.4 g/mol
InChI Key: CWLCCXVTBOZEBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a dimethylamino group, a methylpyrimidine ring, a fluorophenyl group, and a piperazine carboxamide moiety. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution using dimethylamine.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a coupling reaction, such as Suzuki or Heck coupling, using a fluorophenylboronic acid or a fluorophenyl halide.

    Formation of the Piperazine Carboxamide: The final step involves the formation of the piperazine carboxamide moiety through a reaction between piperazine and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, boronic acids, and other nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction may yield amines or alcohols.

Scientific Research Applications

4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN6O/c1-13-20-16(23(2)3)12-17(21-13)24-8-10-25(11-9-24)18(26)22-15-6-4-14(19)5-7-15/h4-7,12H,8-11H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLCCXVTBOZEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.